
2-(1H-indol-2-yl)-N-(3-methylpyridin-2-yl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-2-yl)-N-(3-methylpyridin-2-yl)thiazole-4-carboxamide, also known as GSK-3β inhibitor VIII, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine protein kinase that plays a crucial role in several signaling pathways.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds similar to 2-(1H-indol-2-yl)-N-(3-methylpyridin-2-yl)thiazole-4-carboxamide have been identified as potent inhibitors with excellent antiproliferative activity against a range of hematological and solid tumor cell lines. For instance, certain thiazole-5-carboxamide derivatives have shown remarkable activity in preclinical assays for their anticancer properties. These compounds have demonstrated complete tumor regressions with low toxicity at multiple dose levels in models of chronic myelogenous leukemia (CML) due to their ability to inhibit Src/Abl kinase activity effectively (Lombardo et al., 2004).
Antimicrobial Activity
Thiazole and indole derivatives have shown significant antimicrobial and antifungal activities. Studies have synthesized new series of thiazolidine-2,4-dione carboxamide and amino acid derivatives, showcasing weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity against Candida albicans. Some compounds also demonstrated antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, highlighting their potential as novel antimicrobial agents (Rakia Abd Alhameed et al., 2019).
Antiviral Properties
Related compounds to 2-(1H-indol-2-yl)-N-(3-methylpyridin-2-yl)thiazole-4-carboxamide have been explored for their antiviral capabilities. For example, certain thiazole derivatives have been synthesized as water-soluble precursors for evaluation against influenza and other respiratory infections caused by viruses, showing high activity in vitro against influenza A2 and Coxsackie B1 viruses. Such findings indicate the potential utility of these compounds in developing treatments for viral infections (M. R. Harnden et al., 1979).
Enzyme Inhibition
Research has also focused on the development of indole-based derivatives for enzyme inhibition, targeting specific biological processes. A noteworthy study revealed the synthesis of novel pyrazole–indole hybrids designed as antitumor agents. These compounds were screened for cytotoxicity activities in vitro against human cancer types, demonstrating good-to-excellent antitumor activity. This suggests their mechanism of action may involve inhibition of critical enzymes associated with cancer cell proliferation, making them potential candidates for cancer therapy (Ashraf S. Hassan et al., 2021).
Propiedades
IUPAC Name |
2-(1H-indol-2-yl)-N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-11-5-4-8-19-16(11)22-17(23)15-10-24-18(21-15)14-9-12-6-2-3-7-13(12)20-14/h2-10,20H,1H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXAMCZDEZRZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-2-yl)-N-(3-methylpyridin-2-yl)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2501377.png)
![1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2501378.png)

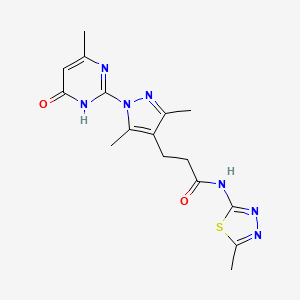
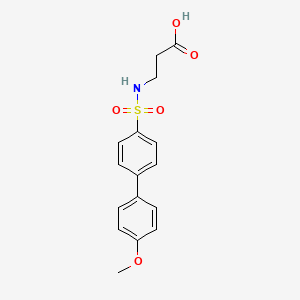
![N-[4-(Hydrazinocarbonyl)phenyl]pentanamide](/img/structure/B2501387.png)

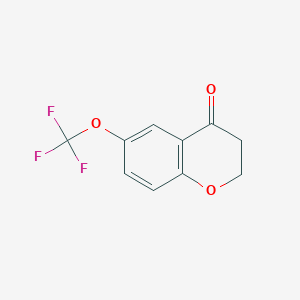
![N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2501391.png)
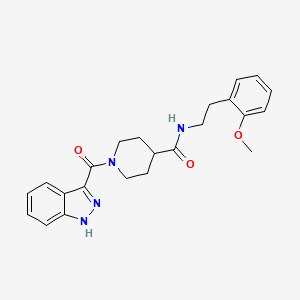
![2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2501393.png)
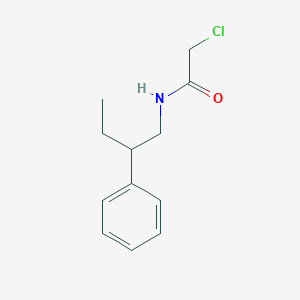
![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B2501395.png)
![(E)-1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one](/img/structure/B2501400.png)